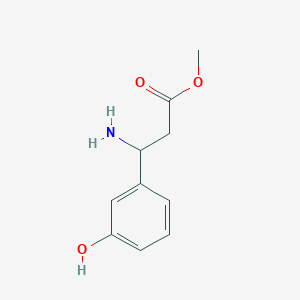
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate: is an organic compound with the molecular formula C10H13NO3 It is a derivative of propanoic acid and features both an amino group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 3-amino-3-(3-hydroxyphenyl)propanoate typically begins with the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This reaction forms methyl 3-hydroxybenzoate.
Amination: The next step involves the amination of methyl 3-hydroxybenzoate. This can be achieved by reacting the ester with ammonia or an amine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced, especially at the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Studies: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases and aminotransferases.
Medicine:
Drug Development: Due to its structural features, it is explored as a potential scaffold for developing new drugs, particularly those targeting neurological and inflammatory conditions.
Industry:
Polymer Production: It can be used in the production of specialty polymers and resins, offering unique properties due to the presence of both amino and hydroxy groups.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3-hydroxyphenyl)propanoate depends on its specific application. In drug development, it may interact with various molecular targets such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing pathways involved in inflammation, neurotransmission, or metabolic processes.
Comparison with Similar Compounds
- Methyl 3-amino-3-(4-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(2-hydroxyphenyl)propanoate
- Methyl 3-amino-3-(3-methoxyphenyl)propanoate
Uniqueness: Methyl 3-amino-3-(3-hydroxyphenyl)propanoate is unique due to the position of the hydroxy group on the phenyl ring, which can significantly influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
IUPAC Name |
methyl 3-amino-3-(3-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTQBYLORMXXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
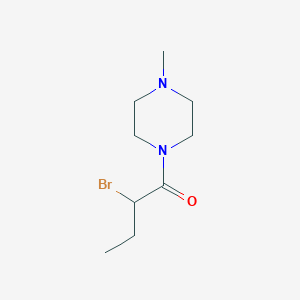
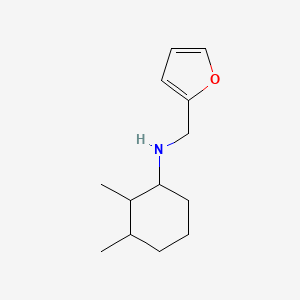
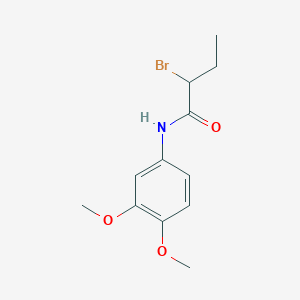
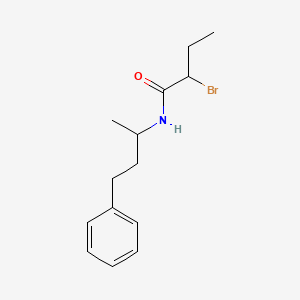

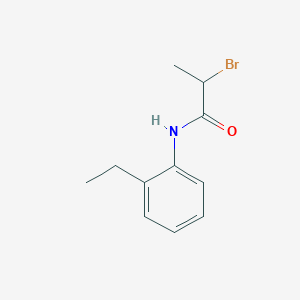
![2-bromo-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/structure/B1344548.png)
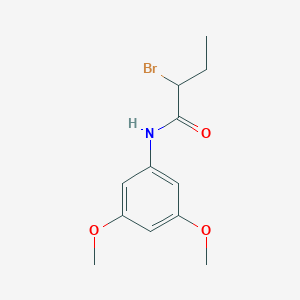
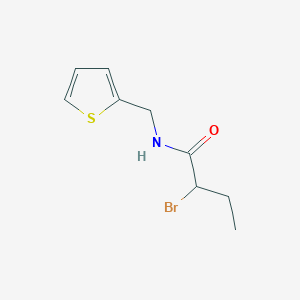
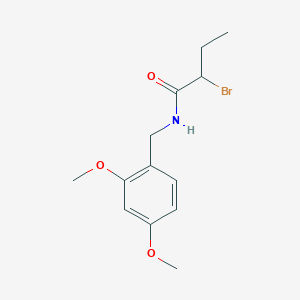
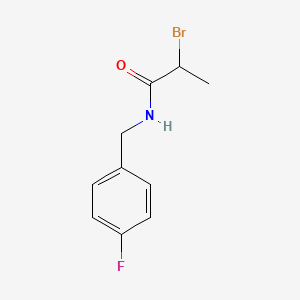

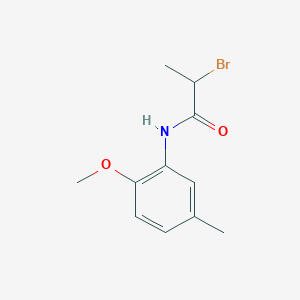
![4,8-dichloro-5H-pyrimido[5,4-b]indole](/img/structure/B1344563.png)
